molecular formula C22H22N4O5 B1667215 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione CAS No. 452296-83-2

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Número de catálogo B1667215
Número CAS: 452296-83-2
Peso molecular: 422.4 g/mol
Clave InChI: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-488043 is a novel and unique oral small-molecule inhibitor of the attachment of human immunodeficiency virus type 1 (HIV-1) to CD4(+) lymphocytes.

Aplicaciones Científicas De Investigación

HIV-1 Attachment Inhibition

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, also known as BMS-488043, is primarily researched for its potential as an inhibitor of HIV-1 attachment. This compound interferes with the interaction of the viral gp120 with the host cell receptor CD4. Studies have shown that BMS-488043, along with its derivatives, has marked improvements in pharmaceutical properties and demonstrates antiviral activity against HIV-1. In clinical studies, BMS-488043 has been observed to reduce viremia in HIV-1-infected subjects, providing proof of concept for this mechanistic class of drugs (Wang et al., 2009).

Structural Variations and Optimization

The compound has been the subject of extensive research focusing on its structural variations to optimize its antiviral properties. For instance, the replacement of atoms in its structure with nitrogen atoms has been explored to improve its antiviral activity and pharmaceutical properties. This systematic structural modification has led to the development of various derivatives with significant antiviral potential against HIV-1 (Meanwell et al., 2009).

Applications in Crystal Structure Prediction

Apart from its potential in antiviral therapies, BMS-488043 has also been utilized in the field of crystal structure prediction (CSP). Its molecular flexibility makes it a significant case study for developing algorithms to model the effects of molecular flexibility in CSP. The compound's complex structure presents challenges in this domain, highlighting its relevance in the advancement of crystallographic studies (Habgood et al., 2015).

Antioxidant Properties

Some studies have also touched upon the antioxidant properties of derivatives of this compound. While the direct application of BMS-488043 as an antioxidant has not been the primary focus, its structural analogs and derivatives have shown promise in this area. This indicates potential avenues for future research on the antioxidant capabilities of this compound (Gouda, 2012).

Propiedades

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPMWRYLTBNCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006367
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

CAS RN

452296-83-2, 857500-24-4
Record name BMS-488043
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-488043
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-488043
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5ao, N-(benzoyl)-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]-piperazine was prepared by the same method used to prepare compound 5a but the starting material was Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate. The compound was purified by silica gel chromatography using EtOAc as the eluting solvent to give a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Potassium (4,7-dimethoxy-6-azaindole-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione

Citations

For This Compound
56
Citations
T Wang, Z Yin, Z Zhang, JA Bender… - Journal of medicinal …, 2009 - ACS Publications
Azaindole derivatives derived from the screening lead 1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (1) were prepared and characterized to assess their potential as …
Number of citations: 118 pubs.acs.org
M Habgood, IJ Sugden, AV Kazantsev… - Journal of chemical …, 2015 - ACS Publications
A key step in many approaches to crystal structure prediction (CSP) is the initial generation of large numbers of candidate crystal structures via the exploration of the lattice energy …
Number of citations: 66 pubs.acs.org
JR Jiang, F Xu, HG Wu - Journal of Chemistry, 2016 - hindawi.com
Several new 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-…
Number of citations: 3 www.hindawi.com
S Olgen - Mini Reviews in Medicinal Chemistry, 2013 - ingentaconnect.com
Human immunodeficiency virus-1 (HIV-1) infections cause global health problems. Indole derivatives have been considered as one of the promising HIV inhibitors. Recent inventions …
Number of citations: 28 www.ingentaconnect.com
RV Patel, SW Park - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
Heterocyclic compounds execute a very important role in drug design and discovery. This article provides the basic milestones of the research for pyrroloaryl and pyrroloheteroaryl …
Number of citations: 29 www.sciencedirect.com
P Zhou, G Chen, M Gao, J Wu - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Osimertinib has been approved as a first-line treatment for non-small-cell lung cancer (NSCLC) patients whose tumor carries EGFR activation and / or resistant mutations. To mitigate …
Number of citations: 18 www.sciencedirect.com
T Liu, B Huang, P Zhan, E De Clercq, X Liu - European journal of medicinal …, 2014 - Elsevier
The HIV-1 entry into host cells is a complex, multi-factors involved, and multi-step process. Especially, the attachment of HIV-1 envelope glycoprotein gp120 to the host cell receptor CD4 …
Number of citations: 36 www.sciencedirect.com
T Wang, Y Ueda, Z Zhang, Z Yin… - Journal of Medicinal …, 2018 - ACS Publications
The optimization of the 4-methoxy-6-azaindole series of HIV-1 attachment inhibitors (AIs) that originated with 1 to deliver temsavir (3, BMS-626529) is described. The most beneficial …
Number of citations: 44 pubs.acs.org
L Lu, F Yu, L Cai, AK Debnath… - Current topics in …, 2016 - ingentaconnect.com
Human immunodeficiency virus type 1 (HIV-1) envelope (Env) glycoprotein surface subunit gp120 and transmembrane subunit gp41 play important roles in HIV-1 entry, thus serving as …
Number of citations: 75 www.ingentaconnect.com
V Modi, N Mathur, AN Pathak - International Journal of Scientific …, 2013 - researchgate.net
AIDS is one of the most devastating pandemic. All drugs designed have targeted the viral protein the GP120. The entry of Human Immuno Virus (HIV) into the human cells is initiated by …
Number of citations: 9 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.